molecular formula C11H16NO7- B10771303 8-Deoxy-neodysiherbaine

8-Deoxy-neodysiherbaine

Cat. No.: B10771303
M. Wt: 274.25 g/mol
InChI Key: JVLNPAVKDNEYGY-SCTSMQQKSA-M
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Description

8-deoxy-neodysiherbaine is a synthetic organic compound that belongs to the class of marine excitatory amino acids. It is a derivative of neodysiherbaine A, which is isolated from the Micronesian sponge Lendenfeldia chondrodes. This compound is known for its potent agonistic activity on kainate-type ionotropic glutamate receptors, specifically GluK1 and GluK2 .

Preparation Methods

The synthesis of 8-deoxy-neodysiherbaine involves several key steps. One approach is the Chiron method, which utilizes diacetone-D-glucose (DAG) as the starting material. The synthesis involves sequential hydrolysis-oxidation-Wittig olefination (SHOWO) and ring-closing metathesis (RCM) reactions. The final product is obtained through nucleophilic substitution at the anomeric position .

Chemical Reactions Analysis

8-deoxy-neodysiherbaine undergoes various chemical reactions, including:

Scientific Research Applications

8-deoxy-neodysiherbaine has several scientific research applications:

Mechanism of Action

8-deoxy-neodysiherbaine exerts its effects by binding to kainate-type ionotropic glutamate receptors, specifically GluK1 and GluK2. The binding of the compound to these receptors leads to the activation of ion channels, resulting in the influx of cations into the post-synaptic cell. This process is crucial for excitatory neurotransmission and is involved in various brain functions such as learning and memory .

Comparison with Similar Compounds

8-deoxy-neodysiherbaine is similar to other marine excitatory amino acids such as:

Properties

Molecular Formula

C11H16NO7-

Molecular Weight

274.25 g/mol

IUPAC Name

(2R,6S)-2-[(2S)-2-azaniumyl-2-carboxylatoethyl]-6-hydroxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyran-2-carboxylate

InChI

InChI=1S/C11H17NO7/c12-6(9(14)15)2-11(10(16)17)3-8-7(19-11)1-5(13)4-18-8/h5-8,13H,1-4,12H2,(H,14,15)(H,16,17)/p-1/t5-,6-,7?,8?,11+/m0/s1

InChI Key

JVLNPAVKDNEYGY-SCTSMQQKSA-M

Isomeric SMILES

C1[C@@H](COC2C1O[C@@](C2)(C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-])O

Canonical SMILES

C1C(COC2C1OC(C2)(CC(C(=O)[O-])[NH3+])C(=O)[O-])O

Origin of Product

United States

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